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Compound of Interest

Compound Name: 1,7-Dichloroisoquinoline

Cat. No.: B1300162 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of 1,7-dichloroisoquinoline as a potential

building block in medicinal chemistry. While the broader isoquinoline framework is a well-

established scaffold in numerous therapeutic agents, the specific substitution pattern of 1,7-
dichloroisoquinoline remains a largely unexplored area of research. This document

summarizes the available information on its synthesis, and physicochemical properties, and

discusses its potential, drawing parallels from more extensively studied chlorinated isoquinoline

and quinoline analogs.

Core Physicochemical Properties
A foundational understanding of the physicochemical properties of a building block is crucial for

its application in drug design and synthesis. The properties of 1,7-dichloroisoquinoline are

summarized below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 6 Tech Support

https://www.benchchem.com/product/b1300162?utm_src=pdf-interest
https://www.benchchem.com/product/b1300162?utm_src=pdf-body
https://www.benchchem.com/product/b1300162?utm_src=pdf-body
https://www.benchchem.com/product/b1300162?utm_src=pdf-body
https://www.benchchem.com/product/b1300162?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300162?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

Molecular Formula C₉H₅Cl₂N [1][2]

Molecular Weight 198.05 g/mol [2]

CAS Number 70810-24-1 [1][2]

XLogP3 3.7 [3]

Hydrogen Bond Donor Count 0 [3]

Hydrogen Bond Acceptor

Count
1 [3]

Rotatable Bond Count 0 [3]

Exact Mass 196.979901 g/mol [3]

Monoisotopic Mass 196.979901 g/mol [3]

Topological Polar Surface Area 12.9 Å² [3]

Heavy Atom Count 12 [3]

Synthesis of the 1,7-Dichloroisoquinoline Core
The synthesis of 1,7-dichloroisoquinoline has been reported, providing a viable route to

access this scaffold for further chemical exploration.

Experimental Protocol: Synthesis of 1,7-
Dichloroisoquinoline
Materials:

Compound 134C (precursor, specific structure not detailed in the provided source)

Dry Toluene

N,N-Dimethylformamide (DMF)

Thionyl chloride (SOCl₂)
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Silica gel

Ethyl acetate

Petroleum ether

Procedure:

To a solution of Compound 134C (280 mg, 3.12 mmol) in dry toluene (10 mL), add DMF (1

mL) and SOCl₂ (1 mL).[4]

Stir the reaction mixture at 80 °C for 3 hours.[4]

Cool the reaction mixture to room temperature and concentrate under reduced pressure.[4]

Purify the residue using flash column chromatography on silica gel, eluting with a gradient of

ethyl acetate in petroleum ether (from 10% to 30% v/v) to afford 1,7-dichloroisoquinoline.

[4]

Characterization:

LC-MS (ESI) m/z: 198 [M+H]⁺[4]

¹H-NMR (CDCl₃, 400 MHz): δ (ppm) 7.59 (d, J= 5.6 Hz, 1H), 7.70 (dd, J= 2.4, 8.8 Hz, 1H),

7.81 (d, J= 8.8 Hz, 1H), 8.29 (d, J= 5.6 Hz, 1H), 8.34 (d, J= 1.2 Hz, 1H)[4]

Starting Material Reaction Workup & Purification Final Product

Precursor Compound SOCl₂, DMF
Toluene, 80°C, 3h

Reagents
Concentration

Process
Flash Chromatography
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1,7-Dichloroisoquinoline
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Synthetic Workflow for 1,7-Dichloroisoquinoline

Potential in Medicinal Chemistry
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While direct biological data for derivatives of 1,7-dichloroisoquinoline is scarce in the

reviewed literature, the broader families of chlorinated quinolines and isoquinolines are rich in

medicinally relevant compounds. These scaffolds are prevalent in drugs targeting a range of

diseases, most notably cancer and malaria.

The chlorine substituents on the 1,7-dichloroisoquinoline ring offer two reactive sites for

further functionalization through nucleophilic substitution reactions. This allows for the

introduction of various pharmacophores and side chains to modulate the biological activity and

physicochemical properties of the resulting molecules. The positions of the chlorine atoms may

influence the electronics and steric hindrance of the molecule, potentially leading to unique

structure-activity relationships (SAR) compared to other dichloroisoquinoline isomers.

Given the established role of the 7-chloroquinoline moiety in antimalarial drugs like chloroquine

and the anticancer activity of numerous kinase inhibitors bearing a quinoline or isoquinoline

core, it is plausible that derivatives of 1,7-dichloroisoquinoline could exhibit interesting

biological profiles. For instance, the 7-chloro position is often crucial for the antimalarial activity

of 4-aminoquinolines.

The potential for 1,7-dichloroisoquinoline to serve as a scaffold for kinase inhibitors is also

noteworthy. Kinases play a pivotal role in cellular signaling, and their dysregulation is a

hallmark of cancer. The isoquinoline ring system can be elaborated to interact with the ATP-

binding site of various kinases.

Future Directions
The lack of extensive research on 1,7-dichloroisoquinoline and its derivatives presents an

opportunity for new avenues of investigation in drug discovery. Future work could focus on:

Library Synthesis: Utilizing the available synthetic route to generate a library of diverse 1,7-
dichloroisoquinoline derivatives with substitutions at the 1- and/or 7-positions.

Biological Screening: Screening this library against a panel of cancer cell lines, parasitic

strains (e.g., Plasmodium falciparum), and a broad range of kinases to identify initial hits.

Structure-Activity Relationship (SAR) Studies: Elucidating the SAR to optimize the potency

and selectivity of any identified hit compounds.
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Computational Modeling: Employing molecular docking and other computational tools to

predict the potential biological targets of 1,7-dichloroisoquinoline derivatives and guide the

design of new analogs.

In conclusion, while 1,7-dichloroisoquinoline is currently an underrepresented building block

in medicinal chemistry literature, its structural features and the proven track record of related

chloro-substituted heterocyclic scaffolds suggest that it holds potential for the development of

novel therapeutic agents. Further exploration of this scaffold is warranted to unlock its full

medicinal chemistry potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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